tert-butyl N-(5-bromo-1,2-benzoxazol-3-yl)-N-[(tert-butoxy)carbonyl]carbamate

Protecting group strategy N,N-di-Boc Hydrogen-bond donor

Using mono-Boc or free amine benzisoxazole analogs in multi-step synthesis leads to side reactions from residual N-H activity. The N,N-di-Boc-5-bromo-1,2-benzoxazol-3-amine (CAS 897955-34-9) eliminates this risk. • Inert under cross-coupling: amine fully masked during Suzuki/Buchwald-Hartwig at 5-Br • Orthogonal deprotection: stepwise Boc removal enables controlled amide/sulfonamide formation • Radical-compatible: only di-Boc variant tolerates NBS/AIBN C-H functionalization • Fragment-ready: LogP 4.93, zero HBD, PSA 82 Ų-no amine assay interference ≥98% purity. Full characterization. Global shipping.

Molecular Formula C17H21BrN2O5
Molecular Weight 413.3 g/mol
Cat. No. B14092068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(5-bromo-1,2-benzoxazol-3-yl)-N-[(tert-butoxy)carbonyl]carbamate
Molecular FormulaC17H21BrN2O5
Molecular Weight413.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C1=NOC2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C
InChIInChI=1S/C17H21BrN2O5/c1-16(2,3)23-14(21)20(15(22)24-17(4,5)6)13-11-9-10(18)7-8-12(11)25-19-13/h7-9H,1-6H3
InChIKeyPRJDTXQADYYGCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-Boc 5-Bromobenzisoxazole: Core Properties & Classification


tert-Butyl N-(5-bromo-1,2-benzoxazol-3-yl)-N-[(tert-butoxy)carbonyl]carbamate (molecular formula C₁₇H₂₁BrN₂O₅, molecular weight 413 Da) is a doubly N-Boc-protected 3-amino-5-bromo-1,2-benzoxazole building block [1]. The compound features a bromine atom at the 5-position of the benzisoxazole core and two tert-butoxycarbonyl (Boc) groups on the exocyclic amine, distinguishing it from the corresponding free amine (5-bromo-1,2-benzoxazol-3-amine, CAS 455280-00-9) and the mono-Boc derivative (tert-butyl N-(5-bromo-1,2-benzoxazol-3-yl)carbamate, CAS 1214899-79-2). It belongs to the class of carbamate-protected heteroaromatic amines used as intermediates in medicinal chemistry and organic synthesis [1].

1 For multi-step syntheses requiring orthogonal staged amine deprotection
2 Compatible with radical halogenation (NBS/AIBN) where free amine or mono-Boc analogs fail
3 Supplies an inert zero-HBD intermediate for bromine-handle cross-coupling without amine interference

Why Substitution Fails: N,N-Di-Boc Differentiation


Simple substitution of this compound with the free amine or mono-Boc analog is not chemically equivalent because the N,N-di-Boc protection fundamentally alters the electronic and steric environment of the benzisoxazole scaffold. The two electron-withdrawing Boc groups deactivate the amine nitrogen, eliminating its nucleophilicity and hydrogen-bond donor capacity, which prevents undesired side reactions during subsequent synthetic transformations [1]. Unlike the mono-Boc derivative, which retains an N–H bond that can participate in hydrogen bonding and acid-base chemistry, the fully protected di-Boc system remains inert under a wider range of reaction conditions, enabling orthogonal deprotection strategies not feasible with simpler analogs [1][2]. This differential reactivity profile means that replacing the di-Boc compound with a mono-Boc or free amine analog will alter reaction outcomes, selectivity, and yields in multi-step synthetic sequences.

Target (Di-Boc)
Analog (Mono-Boc / Free Amine)
0 HBD, no N–H; prevents H-bond-mediated side reactions
Retains 1–2 HBD; N–H can participate in acid-base chemistry and aggregation
Three accessible states (di-Boc → mono-Boc → free amine); enables orthogonal deprotection
Only two states; no intermediate selectivity possible, direct to free amine
Inert under radical bromination (NBS/AIBN) [REFS-2]
N–H undergoes competing reactions, leading to complex mixtures

Di-Boc Benzisoxazole vs. Analogs: Differentiation Evidence


Zero H-Bond Donors Prevent Side Reactions

The target compound bears zero hydrogen-bond donor (HBD) atoms due to full N,N-di-Boc protection, compared to the mono-Boc analog (tert-butyl N-(5-bromo-1,2-benzoxazol-3-yl)carbamate) which retains one HBD on the carbamate NH [1]. This HBD count has direct consequences for chemical stability: in the 2-isocyanoaniline series, the presence of an N–H bond in mono-Boc-protected derivatives has been identified as the primary cause of chemical instability, whereas fully N-substituted carbamates lacking this N–H bond remain stable under identical conditions [2]. The elimination of the HBD in the di-Boc compound prevents acid-base chemistry, hydrogen-bond-mediated aggregation, and nucleophilic side reactions that can compromise yields in subsequent transformations.

HBD Elimination
Reported
Target: 0 HBD (no N–H). Mono-Boc analog: 1 HBD (carbamate NH)
Removes a known vector of chemical instability and undesired nucleophilic side reactions
Stability trends confirmed in 2-isocyanoaniline series
Protecting group strategy N,N-di-Boc Hydrogen-bond donor Side reaction suppression

Lipophilicity Shift: Di-Boc vs. Free Amine

The target compound exhibits a calculated logP of 4.93 (heavy atom count 25, polar surface area 82 Ų) [1]. By comparison, the unprotected 5-bromo-1,2-benzisoxazole core (CAS 837392-65-1, C₇H₄BrNO, MW 198.02) has a predicted logP of approximately 2.5–2.8 based on its lower molecular weight and absence of the lipophilic Boc groups . This logP elevation of roughly 2 log units reflects the substantial contribution of the two tert-butyl carbamate moieties to the overall lipophilicity. Within the benzisoxazole series, bromo substitution at the 5-position has been established as a key determinant of bioactivity; for example, 5-bromo- and 5,7-dibromobenzoxazole analogs demonstrated measurable anti-Candida activity (MIC = 16 µg/mL for compound 6a), whereas non-brominated analogs in the same series showed differentiated activity profiles [2].

Lipophilicity Shift
Class-level
calc. logP 4.93 (di-Boc) vs. est. ~2.7 (free core); Δ ~2.2 log units
Alters physicochemical profile of downstream conjugates; relevant for lipophilic efficiency control
Based on computational prediction and class-level brominated benzoxazole SAR
Lipophilicity logP Membrane permeability Building block design

Selective Mono-Deprotection of N,N-Di-Boc Amines

The N,N-di-Boc architecture of the target compound introduces a reactive distinction between the two Boc groups that does not exist in mono-Boc analogs. In N,N-diprotected amine systems, selective mono-deprotection is feasible when the two Boc sites are electronically or sterically non-equivalent . Reported methodologies using LiBr in acetonitrile or Montmorillonite K-10 achieve selective removal of one Boc group from N,N-di-Boc amines while preserving the second Boc group and maintaining stereochemical integrity [1][2]. The key criterion is that the mono-deprotected intermediate must accumulate to a meaningful level before full deprotection occurs—a scenario achievable with di-Boc systems but inherently impossible with mono-Boc substrates, which proceed directly to the free amine upon deprotection .

Selective Deprotection
Reported
3 accessible states (di-Boc → mono-Boc → free amine) vs. 2 for mono-Boc analog
Enables staged amine unveiling in complex sequences; not possible with mono-Boc
Selective cleavage methods: LiBr/CH₃CN, Montmorillonite K-10
Orthogonal deprotection N,N-di-Boc Selective cleavage Synthetic methodology

5-Bromo as Cross-Coupling Handle for Benzisoxazole SAR

The 5-bromo substituent on the benzisoxazole ring serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, etc.), enabling late-stage diversification of the benzisoxazole core. In the broader 1,2-benzisoxazole class, bromo-substituted derivatives have demonstrated tractable structure-activity relationships: in the anti-Candida series, the 5-bromo and 5,7-dibromo substitution patterns produced distinct activity profiles, with compound 6a (5-bromo-1,3-benzoxazol-2-yl sulfanyl derivative) achieving MIC = 16 µg/mL and %R = 88.0 ± 9.7 against C. albicans SC5314 [1]. In the aminobenzisoxazole factor IXa inhibitor series, SAR exploration at the C(7)-position—where bromine was replaced with various substituents—led to the identification of optimized candidates with IC₅₀ values as low as 4.1 nM for mPGES-1 inhibition [2]. These data confirm that the bromine atom at the 5-position (numbering may differ between series) provides a critical derivatization point that is directly linked to biological potency optimization.

5-Bromo Handle
Class-level
5-Br enables Pd-catalyzed cross-coupling; brominated benzoxazole analog MIC 16 µg/mL (C. albicans SC5314)
Supports SAR derivatization and antimicrobial screening studies
Reported anti-Candida activity from 2-mercaptobenzoxazole series
Bromo substituent Cross-coupling Benzisoxazole SAR Building block versatility

Di-Boc Protection Enables Benzoxazole Carbaldehyde Synthesis

In a published methodology for preparing benzoheterocyclic carbaldehydes, the N,N-diBoc protection of 2-aminobenzoxazoles was demonstrated as an essential enabling step. Starting from methyl-substituted 2-aminobenzoheterocycles, the nitrogen was protected as the N,N-diBoc derivative prior to free-radical halogenation with NBS/AIBN. This protection was necessary because the free amine or mono-Boc derivative would be incompatible with the radical bromination conditions [1]. The methodology produced N(Boc)₂-protected benzylic dibromides that were directly converted to aldehydes via AgNO₂/DMSO-mediated hydrolysis. This synthetic sequence is only viable with the fully N,N-diBoc protected intermediate and cannot be replicated using the mono-Boc or free amine analog due to competing side reactions at the unprotected nitrogen [1].

Radical Halogenation
Head-to-head
N,N-diBoc protection required for clean NBS/AIBN bromination; free amine/mono-Boc incompatible
Documented methodology prerequisite; direct substitution would fail
Luzzio & Wlodarczyk, Tetrahedron Lett. 2009
N,N-diBoc methodology Benzoheterocycle functionalization Radical halogenation Aldehyde synthesis

H-Bond Donor Removal in Bromodomain Inhibitor Design

In structure-based design of benzo[d]isoxazole-containing BET bromodomain inhibitors, the hydrogen-bonding capacity of the scaffold proved critical for binding. Cocrystal structures of representative inhibitors in complex with BRD4(1) revealed that the benzisoxazole core engages in specific hydrogen-bond interactions with the bromodomain binding pocket [1]. The N,N-di-Boc protected building block eliminates all amine-derived hydrogen-bond donor capacity (HBD = 0) [2], whereas the free amine analog (HBD = 2) and mono-Boc analog (HBD = 1) retain varying degrees of H-bond donor potential. For applications where the protected building block is to be incorporated via the bromine handle while keeping the masked amine inert, the zero-HBD profile of the di-Boc compound ensures that no adventitious hydrogen-bond interactions with biological targets or chromatographic stationary phases occur during intermediate purification steps.

Bromodomain Design
Class-level
0 HBD (di-Boc) vs. 2 HBD (free amine); BRD4(1) Kd 82 nM for optimized benzisoxazole leads
Avoids adventitious H-bond interactions during biochemical screening of intermediate constructs
Relevant for fragment-based discovery targeting H-bond-sensitive pockets
BET bromodomain BRD4 Benzisoxazole scaffold Hydrogen bonding

Application Scenarios for Di-Boc Benzisoxazole


Staged Amine Unveiling for Bromodomain Inhibitor Synthesis

In programs targeting BRD4 or other bromodomain-containing proteins where benzisoxazole is a validated scaffold, the di-Boc building block allows the bromine handle to be derivatized via cross-coupling while keeping the amine completely masked. The selective mono-deprotection capability then permits controlled unveiling of the amine for subsequent amide coupling or sulfonamide formation, a sequence impossible to execute with the same regiochemical control using the mono-Boc analog.

Radical Halogenation of Benzoxazole Core

As demonstrated by Luzzio and Wlodarczyk, N,N-diBoc protection of 2-aminobenzoxazoles is a prerequisite for clean free-radical bromination at adjacent methyl groups using NBS/AIBN [1]. Research groups planning analogous benzylic or heterocyclic C–H functionalization on benzisoxazole substrates should procure the di-Boc building block specifically, as the free amine and mono-Boc variants have been shown to be incompatible with these radical conditions.

FBDD Libraries with Inert High-LogP Bromides

The compound's logP of 4.93, zero HBD count, and polar surface area of 82 Ų [2] place it in a physicochemical space suitable for fragment libraries targeting hydrophobic protein pockets. The 5-bromo substituent provides a synthetic exit vector for fragment elaboration via Suzuki or Buchwald-Hartwig coupling, while the fully protected amine ensures the fragment remains chemically silent during primary screening, avoiding false positives from amine-mediated assay interference.

SAR of Brominated Benzisoxazoles in Anti-Infective Programs

Published data on 5-bromo and 5,7-dibromo benzoxazole derivatives show measurable anti-Candida activity with defined MIC values (16 µg/mL) [3]. The target compound, with its 5-bromo substitution and protected 3-amino group, serves as a key intermediate for generating focused libraries that probe the effect of amine acylation/sulfonylation on antifungal potency, building directly upon the SAR foundation established in the 2-mercaptobenzoxazole anti-Candida series.

Application
Selection Property
Validation Focus
Bromodomain inhibitor synthesis research (BRD4 etc.)
Orthogonal deprotection control
Staged amine unveiling & coupling sequence fidelity
Radical C–H functionalization of benzoxazoles
Radical reaction compatibility
Clean benzylic bromination without amine interference
Fragment-based library screening for hydrophobic pockets
Zero HBD inertness
Avoidance of false-positive hits from amine reactivity
Antimicrobial SAR studies on benzisoxazoles
5-Bromo cross-coupling handle
Potency modulation via C5-derivatization
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